molecular formula C13H18N2O2 B2402453 N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide CAS No. 931586-48-0

N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide

Cat. No. B2402453
CAS RN: 931586-48-0
M. Wt: 234.299
InChI Key: CDHNNTHVPAUHDO-UHFFFAOYSA-N
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Description

“N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide” is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 . It is stored at a temperature of 28°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O2/c1-10(16)14-8-9-17-12-6-2-4-11-5-3-7-15-13(11)12/h2,4,6,15H,3,5,7-9H2,1H3,(H,14,16) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide” has a molecular weight of 234.3 . It is stored at a temperature of 28°C .

Scientific Research Applications

Antibacterial Properties

The synthesis and evaluation of novel compounds based on the THIQ scaffold have revealed antibacterial potential. For instance, a compound called (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline demonstrated antibacterial activity against eight pathogenic bacterial strains . Further exploration of N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide in this context could yield valuable insights.

Safety and Hazards

For safety information and potential hazards associated with “N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide”, it’s best to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10(16)14-8-9-17-12-6-2-4-11-5-3-7-15-13(11)12/h2,4,6,15H,3,5,7-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHNNTHVPAUHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=CC2=C1NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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